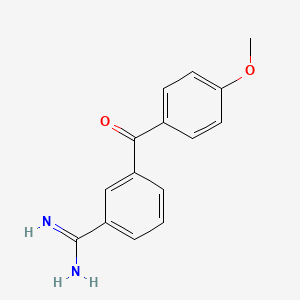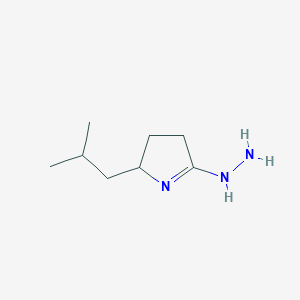
Benzenecarboximidamide, 3-(4-methoxybenzoyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenecarboximidamide, 3-(4-methoxybenzoyl)- is a chemical compound that features a benzene ring substituted with a carboximidamide group and a methoxybenzoyl group
Méthodes De Préparation
The synthesis of Benzenecarboximidamide, 3-(4-methoxybenzoyl)- typically involves the reaction of 4-methoxybenzoic acid with benzenecarboximidamide under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and achieve high yields. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
Benzenecarboximidamide, 3-(4-methoxybenzoyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the methoxy group or other substituents on the benzene ring are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various electrophiles and nucleophiles.
Applications De Recherche Scientifique
Benzenecarboximidamide, 3-(4-methoxybenzoyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, facilitating the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzenecarboximidamide, 3-(4-methoxybenzoyl)- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Benzenecarboximidamide, 3-(4-methoxybenzoyl)- can be compared with other similar compounds, such as:
4-Methoxybenzoic acid: This compound also features a methoxy group on the benzene ring but lacks the carboximidamide group.
Benzenecarboximidamide: This compound has a carboximidamide group but lacks the methoxybenzoyl substitution. The uniqueness of Benzenecarboximidamide, 3-(4-methoxybenzoyl)- lies in its combined structural features, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
61625-24-9 |
|---|---|
Formule moléculaire |
C15H14N2O2 |
Poids moléculaire |
254.28 g/mol |
Nom IUPAC |
3-(4-methoxybenzoyl)benzenecarboximidamide |
InChI |
InChI=1S/C15H14N2O2/c1-19-13-7-5-10(6-8-13)14(18)11-3-2-4-12(9-11)15(16)17/h2-9H,1H3,(H3,16,17) |
Clé InChI |
BMMWFXYDNMTTAY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-{[Benzyl(ethenyl)methylsilyl]oxy}-N,N-diethylbut-2-yn-1-amine](/img/structure/B14593047.png)
![N-(4-Fluorophenyl)-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B14593049.png)


![3,3-Dichloro-4-[5-nitro-2-(pyrrolidin-1-yl)phenyl]-1-phenylazetidin-2-one](/img/structure/B14593066.png)
phosphanium bromide](/img/structure/B14593072.png)
![2-Azaspiro[4.5]decane, 2-(4-iodophenyl)-](/img/structure/B14593075.png)

![4-Chloro-2-[5-(2-phenylethenyl)thiophen-2-yl]-1,3-benzoxazole](/img/structure/B14593083.png)
![2,4-Dimethyl-1-[4-methyl-3-(propylsulfanyl)phenoxy]benzene](/img/structure/B14593091.png)
![2,2'-{1,4-Phenylenebis[methyl(phenyl)silanediyl]}di(prop-2-enoic acid)](/img/structure/B14593092.png)
![2,3-Dimethyl-6,10-dithiaspiro[4.5]decan-1-one](/img/structure/B14593094.png)
